molecular formula C10H13ClO B6334778 [2-Chloro-5-(propan-2-yl)phenyl]methanol CAS No. 1268865-70-8

[2-Chloro-5-(propan-2-yl)phenyl]methanol

Cat. No. B6334778
CAS RN: 1268865-70-8
M. Wt: 184.66 g/mol
InChI Key: DNIGVXIPKZIKBI-UHFFFAOYSA-N
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Description

“[2-Chloro-5-(propan-2-yl)phenyl]methanol” is a chemical compound with the molecular formula C10H13ClO . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with a chlorine atom and an isopropyl group. The phenyl ring is also attached to a methanol group .

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of antidepressant molecules . Therefore, it’s plausible that this compound may interact with targets involved in mood regulation, such as serotonin or norepinephrine receptors.

Mode of Action

Based on its structural similarity to other compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, altering their function.

Biochemical Pathways

If we consider its potential role in mood regulation, it might influence the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways . These pathways are crucial for mood regulation and are often the targets of antidepressant drugs.

Result of Action

Given its potential role in mood regulation, it might modulate the activity of monoaminergic neurons, leading to changes in neurotransmitter levels and synaptic transmission .

Advantages and Limitations for Lab Experiments

One of the advantages of using CPP in lab experiments is that it is relatively safe to use and is not toxic to humans or the environment. Additionally, CPP is relatively inexpensive and easy to obtain. However, CPP is only effective against certain types of weeds and insects, and is not effective against all types of pests. Additionally, CPP is not effective against certain types of plant diseases, such as powdery mildew.

Future Directions

In the future, CPP could be used to develop more effective and environmentally friendly herbicides and insecticides. Additionally, CPP could be used to develop new treatments for certain types of plant diseases, such as powdery mildew. CPP could also be used to develop new methods of controlling weeds and insects in agricultural applications. Finally, CPP could be used to develop new methods of controlling certain types of pests, such as nematodes.

Synthesis Methods

CPP is synthesized via a three-step process. The first step involves the reaction of 2-chloro-5-chloromethylphenol with propionic acid in the presence of an appropriate catalyst, such as sodium hydroxide, to form the intermediate 2-chloro-5-(propan-2-yl)phenol. This intermediate is then reacted with methanol in the presence of an appropriate catalyst, such as sodium hydroxide, to form the final product, CPP.

Scientific Research Applications

CPP has been studied extensively in the scientific research field. It has been used to study the effects of herbicides and insecticides on the environment, as well as the potential health risks associated with their use. CPP has also been studied for its potential use in controlling certain types of weeds and insects in agricultural applications. Additionally, CPP has been studied for its potential use in controlling certain types of plant diseases, such as powdery mildew.

properties

IUPAC Name

(2-chloro-5-propan-2-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIGVXIPKZIKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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